![molecular formula C7H8BFO2 B1439148 [(3-Fluorophenyl)methyl]boronic acid CAS No. 238765-10-1](/img/structure/B1439148.png)
[(3-Fluorophenyl)methyl]boronic acid
描述
[(3-Fluorophenyl)methyl]boronic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white to light yellow crystal powder .
Synthesis Analysis
Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .
Molecular Structure Analysis
The linear formula of [(3-Fluorophenyl)methyl]boronic acid is FC6H4B(OH)2 . Its molecular weight is 139.92 .
Chemical Reactions Analysis
Boronic acids are highly valuable building blocks in organic synthesis . They are used in Suzuki–Miyaura coupling reactions , which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .
Physical And Chemical Properties Analysis
The melting point of [(3-Fluorophenyl)methyl]boronic acid is 214-218 °C (lit.) . Its density is 1.3±0.1 g/cm^3 . The boiling point is 271.4±42.0 °C at 760 mmHg .
科学研究应用
Sensing Applications
Boronic acids, including [(3-Fluorophenyl)methyl]boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label or tag biological molecules for detection or tracking .
Protein Manipulation and Modification
Boronic acids have shown significant growth in their interaction with proteins, their manipulation, and cell labelling . This makes them useful in the study of protein structures and functions, as well as in the development of new therapeutic strategies .
Separation Technologies
Boronic acids are also used in separation technologies . Their ability to form reversible covalent bonds with diols makes them ideal for the separation of complex mixtures, particularly in the field of biochemistry .
Development of Therapeutics
Boronic acids are used in the development of therapeutics . Their unique chemical properties make them valuable tools in the design and synthesis of new drugs .
Suzuki-Miyaura Coupling
The Suzuki-Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . [(3-Fluorophenyl)methyl]boronic acid, as an organoboron reagent, can be used in this reaction due to its stability, ease of preparation, and environmentally benign nature .
Synthesis of Novel Liquid Crystalline Compounds
[(3-Fluorophenyl)methyl]boronic acid has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings .
Synthesis of Potent Leukotriene B4 Receptor Agonists
This compound has also been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists . These agonists have potential therapeutic applications in the treatment of inflammatory diseases .
安全和危害
未来方向
[(3-Fluorophenyl)methyl]boronic acid has been recently used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It has also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists . These applications suggest potential future directions in the fields of materials science and medicinal chemistry.
作用机制
Target of Action
The primary target of [(3-Fluorophenyl)methyl]boronic acid is the palladium (Pd) catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of [(3-Fluorophenyl)methyl]boronic acid involves its interaction with the palladium catalyst in the Suzuki–Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, [(3-Fluorophenyl)methyl]boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by [(3-Fluorophenyl)methyl]boronic acid is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which are crucial for the synthesis of many organic compounds . The downstream effects of this pathway include the production of a variety of organoboron reagents, which have been tailored for application under specific Suzuki–Miyaura coupling conditions .
Pharmacokinetics
It is known that boronic acids like [(3-fluorophenyl)methyl]boronic acid are generally stable and readily prepared . These properties could potentially impact the bioavailability of [(3-Fluorophenyl)methyl]boronic acid, but more research is needed to confirm this.
Result of Action
The result of the action of [(3-Fluorophenyl)methyl]boronic acid is the formation of a new carbon–carbon bond in the Suzuki–Miyaura cross-coupling reaction . This leads to the production of a variety of organoboron reagents, which can be used in further chemical reactions .
Action Environment
The action of [(3-Fluorophenyl)methyl]boronic acid can be influenced by environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction, in which [(3-Fluorophenyl)methyl]boronic acid is used, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environmental conditions.
属性
IUPAC Name |
(3-fluorophenyl)methylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4,10-11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNVBMVZEYNEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC(=CC=C1)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50666655 | |
| Record name | [(3-Fluorophenyl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
238765-10-1 | |
| Record name | [(3-Fluorophenyl)methyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50666655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



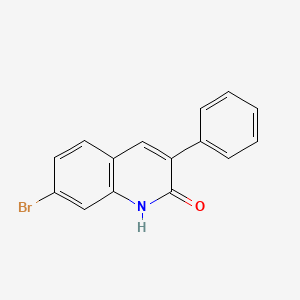
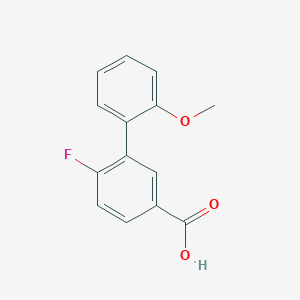
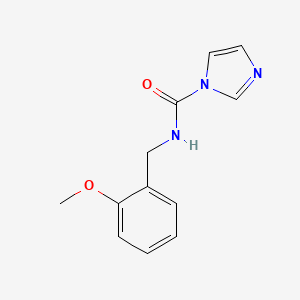
![N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1439073.png)
![methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1439077.png)
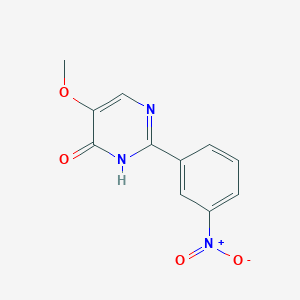
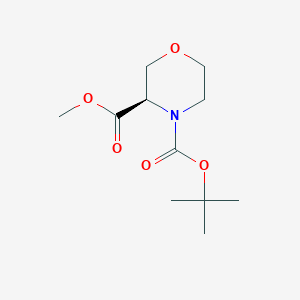

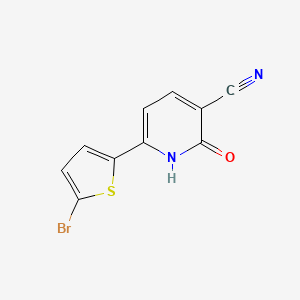
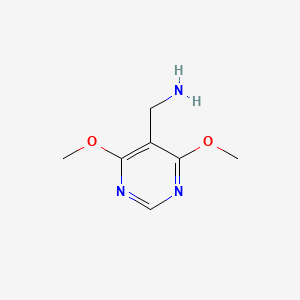

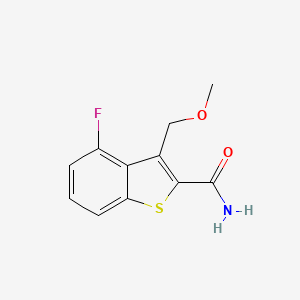
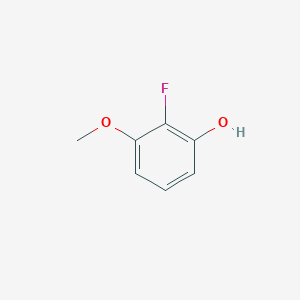
![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)